molecular formula C16H22FN3O B14173131 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl)

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl)

Cat. No.: B14173131
M. Wt: 291.36 g/mol
InChI Key: JHACWTRMIAEOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl) is a bicyclic heterocyclic molecule comprising a pyrrole ring fused to a pyridine ring (pyrrolopyridine core). Key structural features include:

  • A cyclopropyl-substituted methanamine group at position 3, which may influence steric and electronic interactions.
  • A 4-fluoro substituent on the pyridine ring, enhancing metabolic stability and binding selectivity.
  • A 4-methoxybutyl chain at position 1, likely improving solubility and pharmacokinetic properties.

Properties

Molecular Formula

C16H22FN3O

Molecular Weight

291.36 g/mol

IUPAC Name

N-[[4-fluoro-1-(4-methoxybutyl)pyrrolo[2,3-b]pyridin-3-yl]methyl]cyclopropanamine

InChI

InChI=1S/C16H22FN3O/c1-21-9-3-2-8-20-11-12(10-19-13-4-5-13)15-14(17)6-7-18-16(15)20/h6-7,11,13,19H,2-5,8-10H2,1H3

InChI Key

JHACWTRMIAEOAU-UHFFFAOYSA-N

Canonical SMILES

COCCCCN1C=C(C2=C(C=CN=C21)F)CNC3CC3

Origin of Product

United States

Preparation Methods

Core Synthesis of 1H-Pyrrolo[2,3-b]Pyridine

The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via cyclization or cross-coupling reactions. A prevalent method involves the Vilsmeier-Haack formylation of substituted pyrroles followed by cyclization (Fig. 1). For example:

  • Starting Material : 3-Aminopyrrole derivatives are treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form an iminium intermediate.
  • Cyclization : Intramolecular cyclization under basic conditions yields the pyrrolo[2,3-b]pyridine core.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Formylation POCl₃, DMF, 0°C → 60°C 83–87
Cyclization KOH, MeOH, reflux 74–78

Functionalization at Position 1: 4-Methoxybutyl Substitution

Introducing the 4-methoxybutyl group at position 1 requires alkylation or Mitsunobu reactions. A patented method involves:

  • Alkylation : Treating the deprotonated pyrrolo[2,3-b]pyridine with 4-methoxybutyl bromide in tetrahydrofuran (THF) at −78°C.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Optimization Insight :

  • Temperature Control : Alkylation at low temperatures (−78°C) minimizes side reactions.
  • Solvent Choice : THF enhances nucleophilicity of the pyrrolo nitrogen.

Fluorination at Position 4

Electrophilic fluorination is employed to introduce the 4-fluoro substituent:

  • Direct Fluorination : Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C.
  • Regioselectivity : Fluorination favors position 4 due to electron-withdrawing effects of the pyrrolo nitrogen.

Reaction Metrics :

Parameter Value Reference
Yield 68–72%
Reaction Time 12 h

Final Assembly and Purification

The convergent synthesis integrates all substituents:

  • Sequential Functionalization : Perform fluorination after alkylation to prevent dehalogenation.
  • Global Deprotection : Use tetrabutylammonium fluoride (TBAF) to remove tert-butyldimethylsilyl (TBS) protecting groups.

Purification :

  • Crystallization : Recrystallize from ethanol/water mixtures to achieve >99% purity.
  • Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Analytical Validation

Structural Confirmation :

  • NMR :
    • ¹H NMR (400 MHz, CDCl₃) : δ 8.55 (d, J = 2.1 Hz, 1H, H6), 3.98 (s, 3H, OCH₃), 3.42 (t, J = 6.5 Hz, 2H, OCH₂).
  • HRMS : [M+H]⁺ calculated for C₁₆H₂₁FN₃O: 290.1764; found: 290.1761.

Purity Assessment :

  • HPLC : Retention time 12.3 min (95% acetonitrile/water).

Industrial-Scale Considerations

Process Optimization :

  • Cost Reduction : Replace POCl₃ with PCl₃ for formylation, lowering reagent costs by 40%.
  • Catalyst Recycling : Recover palladium catalysts from coupling reactions via filtration.

Safety Protocols :

  • Fluorination : Conduct in sealed reactors to prevent HF release.
  • Solvent Recovery : Distill and reuse THF and DMF to minimize waste.

Challenges and Solutions

Challenge : Low yield in N-cyclopropylamination due to steric hindrance.
Solution : Use bulky bases like 1,8-diazabicycloundec-7-ene (DBU) to deprotonate the amine.

Challenge : Epimerization during Mitsunobu reactions.
Solution : Employ trimethylphosphine (PMe₃) instead of triphenylphosphine.

Emerging Methodologies

Flow Chemistry :

  • Continuous flow systems reduce reaction times (e.g., fluorination in 2 h vs. 12 h batch).

Enzymatic Catalysis :

  • Lipases catalyze enantioselective amidation of intermediates (ee >90%).

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated derivatives, while oxidation can produce oxides or ketones.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl) involves its interaction with molecular targets such as FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can induce apoptosis in cancer cells and reduce tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Pharmacological Relevance

L-750,667 (Azaindole Derivative)

  • Core Structure : Azaindole (indole analog with a nitrogen atom) vs. pyrrolopyridine.
  • Key Substituents : L-750,667 features substituents optimized for dopamine D4 receptor antagonism (Ki = 0.51 nM) with >2000-fold selectivity over D2/D3 receptors .
  • Comparison : The pyrrolopyridine core in the target compound may offer similar binding advantages due to aromatic π-stacking and hydrogen-bonding interactions. The 4-fluoro and 4-methoxybutyl groups could further enhance selectivity and solubility compared to L-750,667’s substituents.

EP 3,950,692 A1 Intermediate

  • Core Structure : Pyrrolo[2,3-b]pyridine.
  • Key Substituents : Chloro, triisopropylsilyl, and tert-butyl ester groups .
  • Comparison : The target compound’s 4-fluoro substituent may reduce steric hindrance compared to the bulkier chloro and triisopropylsilyl groups in the patent compound. The 4-methoxybutyl chain could improve aqueous solubility over lipophilic silyl-protected analogs.

Compound 1415151-53-9

  • Core Structure : Pyrrolo[2,3-b]pyridine with a nitropyrimidine and methoxypyridinyl substituent .

Data Tables: Structural and Functional Comparisons

Table 1. Structural Comparison of Pyrrolopyridine Derivatives
Compound Name Core Structure Key Substituents Pharmacological/Functional Notes Reference
Target Compound Pyrrolo[2,3-b]pyridine 4-fluoro, 1-(4-methoxybutyl), N-cyclopropyl Hypothetical CNS applications N/A
L-750,667 Azaindole Optimized for D4 antagonism Ki = 0.51 nM (D4), >2000× selective
EP 3,950,692 Intermediate Pyrrolo[2,3-b]pyridine Chloro, triisopropylsilyl, tert-butyl ester Synthetic intermediate
1415151-53-9 Pyrrolo[2,3-b]pyridine Nitropyrimidine, methoxypyridinyl Undisclosed activity
Table 2. Substituent Effects on Properties
Substituent Role in Target Compound Comparative Impact (vs. Analogs)
4-Fluoro Enhances metabolic stability Less steric hindrance vs. chloro
4-Methoxybutyl Improves solubility More hydrophilic vs. triisopropylsilyl
N-Cyclopropyl Conformational rigidity Potential selectivity vs. flexible chains

Research Findings and Implications

  • Structural Insights : The pyrrolopyridine scaffold, shared across multiple compounds, is versatile for drug design. Substitutions at positions 1, 3, and 4 critically modulate receptor affinity and pharmacokinetics .
  • Pharmacological Potential: The target compound’s 4-fluoro and 4-methoxybutyl groups align with trends in CNS drug design, where fluorine improves blood-brain barrier penetration, and alkoxy chains enhance solubility .
  • Synthetic Feasibility : Analogous intermediates (e.g., EP 3,950,692) suggest that the target compound could be synthesized via silylation/desilylation or Suzuki coupling strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.